molecular formula C9H3F6NO B1413001 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile CAS No. 1803862-31-8

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1413001
CAS No.: 1803862-31-8
M. Wt: 255.12 g/mol
InChI Key: NJXYTQYILWAJSF-UHFFFAOYSA-N
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Description

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution reaction of a suitable benzonitrile derivative with trifluoromethoxy and trifluoromethyl reagents under controlled conditions. For example, the reaction of 2-bromo-5-trifluoromethylbenzonitrile with trifluoromethoxide anion can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to isolate the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the development of fluorinated biomolecules for studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: This compound is similar in structure but lacks the trifluoromethoxy group. It is used in similar applications but may have different chemical properties and reactivity.

    5-Amino-2-(trifluoromethyl)benzonitrile: This compound contains an amino group instead of a trifluoromethoxy group, leading to different chemical behavior and applications.

Uniqueness

5-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for halogen bonding. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)7-2-1-6(3-5(7)4-16)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYTQYILWAJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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